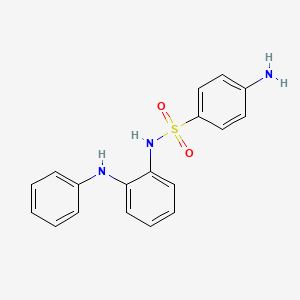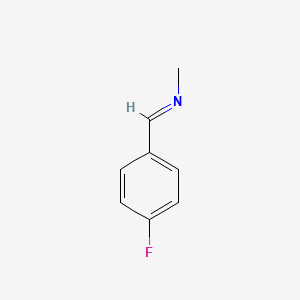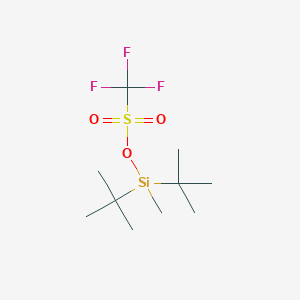
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester is a chemical compound known for its unique structural properties and reactivity. This compound is often used in various chemical reactions and industrial applications due to its stability and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester typically involves the reaction of methanesulfonic acid with trifluoromethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of simpler sulfonate esters or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions include various sulfonate esters, sulfonic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoromethylsulfonyl group is highly electronegative, making it a strong electron-withdrawing group. This property allows the compound to participate in various electrophilic and nucleophilic reactions, influencing the reactivity and stability of the molecules it interacts with.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, trifluoro-, methyl ester
- Methanesulfonic acid, trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester
- Methanesulfonic acid, trifluoro-, 3-amino-2-[(1,1-dimethylethyl)dimethylsilyl]phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the trifluoromethylsulfonyl and silyl ester groups allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
105866-92-0 |
|---|---|
Molecular Formula |
C10H21F3O3SSi |
Molecular Weight |
306.42 g/mol |
IUPAC Name |
[ditert-butyl(methyl)silyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H21F3O3SSi/c1-8(2,3)18(7,9(4,5)6)16-17(14,15)10(11,12)13/h1-7H3 |
InChI Key |
YDBFULZNEUNFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


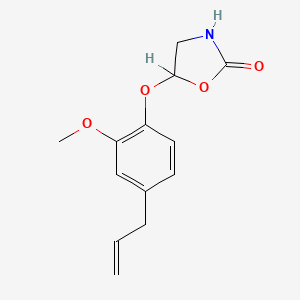
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

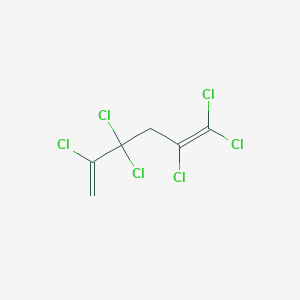
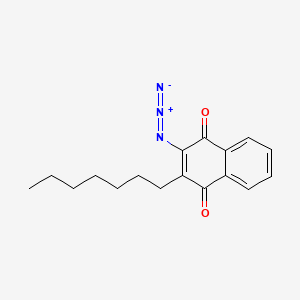
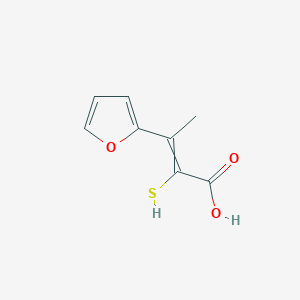
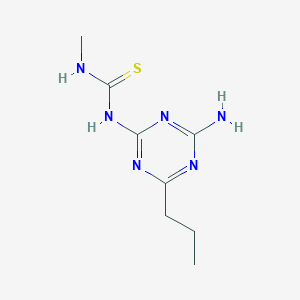
![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)

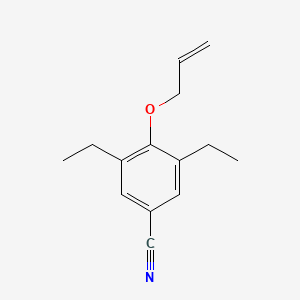
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)

